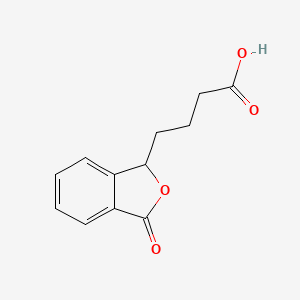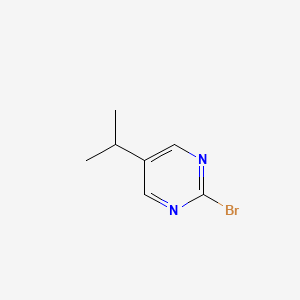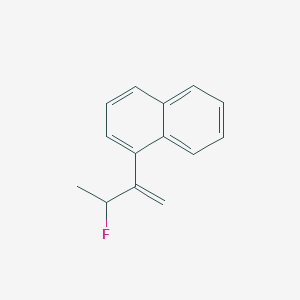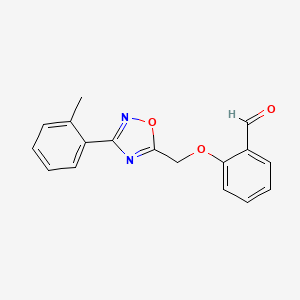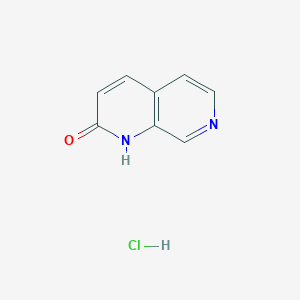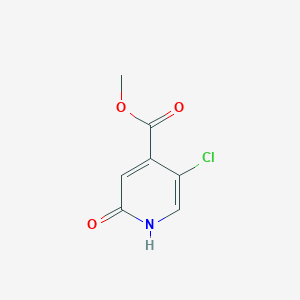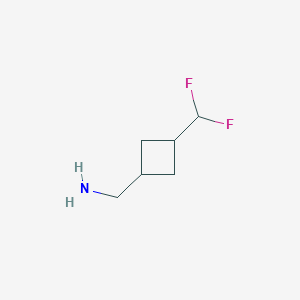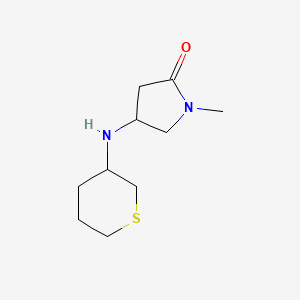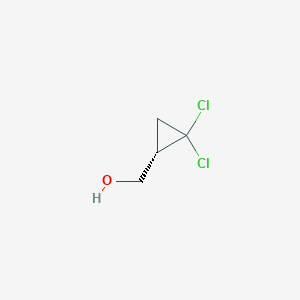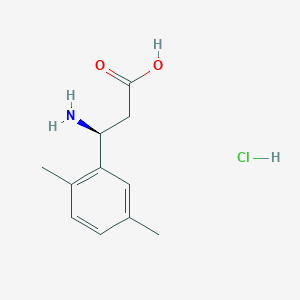![molecular formula C11H12FN B12943924 (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a fluorophenyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and azabicyclo[3.1.0]hexane.
Reaction Conditions: The key step involves a cyclization reaction under controlled conditions, often using a catalyst to facilitate the formation of the bicyclic structure.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis under optimized conditions.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular functions.
Biological Effects: The binding of the compound to its targets can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a chlorine atom instead of fluorine.
(1R,5S)-1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a bromine atom instead of fluorine.
(1R,5S)-1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane lies in:
Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and reactivity.
Bicyclic Structure: The azabicyclohexane framework provides a rigid and unique three-dimensional structure.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(1R,5S)-1-(3-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |
InChI Key |
AZKSWVYQJSJCLL-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


